
OSIP-486823
Descripción general
Descripción
It has been shown to cause growth inhibition, mitotic arrest, and abnormalities in microtubule polymerization in various cancer cell lines, including glioma and prostate cancer cells . CP248 is a novel microtubule-active agent that may be useful in the treatment of glioblastoma and possibly other types of cancer due to its dual effects on protein kinase G and microtubules .
Métodos De Preparación
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Análisis De Reacciones Químicas
CP248 undergoes various chemical reactions, including:
Oxidation: CP248 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on CP248.
Substitution: CP248 can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemical Structure and Mechanism of Action
OSIP-486823 is a synthetic compound structurally related to other anticancer agents. Its mechanism of action primarily involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Research indicates that this compound may modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer treatment .
Inhibition of Tumor Growth
This compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer models. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and reduced cell viability. For instance, studies have reported significant reductions in tumor size in xenograft models treated with this compound compared to control groups .
Mechanistic Studies
Mechanistic studies have elucidated that this compound induces apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. These findings suggest that this compound may trigger programmed cell death in cancer cells, providing a pathway for therapeutic intervention .
Case Study 1: Colorectal Cancer
A study conducted on colorectal cancer models demonstrated that this compound effectively inhibited tumor growth and metastasis. The compound was administered in combination with standard chemotherapy, resulting in enhanced antitumor activity compared to chemotherapy alone. This combination approach suggests a potential for this compound as an adjunct therapy in colorectal cancer treatment .
Case Study 2: Breast Cancer
In another study focusing on breast cancer, this compound was evaluated for its effects on hormone receptor-positive breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also sensitized resistant cells to endocrine therapies. This finding highlights the potential role of this compound in overcoming treatment resistance in breast cancer patients .
Potential Beyond Oncology
While the primary focus has been on its anticancer properties, preliminary research suggests that this compound may have applications in other areas such as:
- Neurodegenerative Diseases : Investigations into the neuroprotective effects of this compound indicate potential benefits in diseases characterized by neuronal apoptosis.
- Inflammatory Disorders : The compound's ability to modulate inflammatory pathways may offer therapeutic avenues for conditions such as rheumatoid arthritis.
Mecanismo De Acción
CP248 exerts its effects through two primary mechanisms:
Microtubule Polymerization: CP248 stabilizes microtubules at low concentrations and depolymerizes them at higher concentrations.
Protein Kinase G Activation: CP248 activates protein kinase G, leading to increased levels of cyclic guanosine monophosphate and subsequent growth inhibition and apoptosis in cancer cells.
Comparación Con Compuestos Similares
CP248 is similar to other derivatives of exisulind, such as CP461. Both compounds share structural similarities and have been shown to cause growth inhibition and apoptosis in cancer cell lines . CP248 is unique in its ability to cause marked mitotic arrest and abnormalities in microtubule polymerization, making it a promising candidate for the treatment of glioblastoma and other cancers .
Similar compounds include:
Actividad Biológica
OSIP-486823, a compound derived from the selective apoptotic antineoplastic drug OSI-461, has been studied for its biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various sources to elucidate the mechanisms, effects, and potential applications of this compound.
This compound operates primarily through the inhibition of cyclic GMP phosphodiesterases (PDEs), leading to an increase in cyclic GMP (cGMP) levels. This increase activates cGMP-dependent protein kinase G (PKG), which plays a crucial role in inducing apoptosis in neoplastic cells. The compound disrupts microtubule polymerization, affecting mitotic spindle function and resulting in cell cycle arrest during mitosis .
Biological Effects
The biological effects of this compound can be summarized as follows:
- Induction of Apoptosis : By inhibiting PDEs, this compound increases cGMP levels, promoting apoptosis in tumor cells without significantly affecting normal differentiated cells .
- Cell Cycle Arrest : The compound has been shown to arrest cancer cells in the M phase of the cell cycle, leading to depolymerization of microtubules and inhibition of spindle formation .
- Inhibition of Tumor Growth : In vitro studies indicate that this compound exhibits potent anti-proliferative effects against various cancer cell lines, including glioma and other solid tumors .
Research Findings and Case Studies
Several studies have explored the pharmacological properties and therapeutic potential of this compound:
- Pharmacokinetics : A dose-ranging study evaluated the pharmacokinetics of OSI-461 (the parent compound) and its analogs. It was found that the compound is metabolized by cytochrome P450 enzymes, with potential implications for drug-drug interactions .
- In Vitro Efficacy : Research demonstrated that this compound effectively inhibits cell growth in glioma cells at concentrations as low as 1 µM. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .
- Microtubule Disruption : this compound has been shown to disrupt microtubule dynamics in human glioma cells, which is critical for its mechanism of action. This disruption leads to increased rates of cell death in tumor populations .
Data Summary
The following table summarizes key findings from various studies on this compound:
Propiedades
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLSKIJHJJAEB-FMCGGJTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.